Cas no 17299-97-7 (Benzene,1,3,5-tris(chloromethyl)-)
17299-97-7 structure
Product Name:Benzene,1,3,5-tris(chloromethyl)-
CAS-nummer:17299-97-7
MF:C9H9Cl3
MW:223.5267598629
CID:152650
PubChem ID:28451
Update Time:2025-04-19
Benzene,1,3,5-tris(chloromethyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzene,1,3,5-tris(chloromethyl)-
- 1,3,5-Tri(alpha-chloromethyl)benzene
- 1,3,5-tris(chloromethyl)benzene
- Benzene, 1,3,5-tris-(chloromethyl)
- A852924
- NSC-46592
- 1,3,5-trichloromethylbenzene
- NSC 46592
- AMY39697
- NSC46592
- Benzene, 1,3,5-tris(chloromethyl)-
- PJKMOHIGRNELRP-UHFFFAOYSA-N
- SCHEMBL1050358
- DTXSID20169486
- 17299-97-7
-
- Inchi: 1S/C9H9Cl3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3H,4-6H2
- InChI-sleutel: PJKMOHIGRNELRP-UHFFFAOYSA-N
- LACHT: ClCC1C=C(CCl)C=C(CCl)C=1
Berekende eigenschappen
- Exacte massa: 221.97717
- Monoisotopische massa: 221.977
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 0
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 3
- Complexiteit: 91.2
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 0A^2
- XLogP3: 3.1
Experimentele eigenschappen
- Dichtheid: 1.295
- Kookpunt: 319.6°Cat760mmHg
- Vlampunt: 217.8°C
- Brekindex: 1.557
- PSA: 0
Benzene,1,3,5-tris(chloromethyl)- Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AD41933-100mg |
Benzene,1,3,5-tris(chloromethyl)- |
17299-97-7 | 95% | 100mg |
$185.00 | 2024-04-20 | |
| A2B Chem LLC | AD41933-250mg |
Benzene,1,3,5-tris(chloromethyl)- |
17299-97-7 | 95% | 250mg |
$260.00 | 2024-04-20 |
Benzene,1,3,5-tris(chloromethyl)- Gerelateerde literatuur
-
Yusuf Bramastya Apriliyanto,Noviyan Darmawan,Noelia Faginas-Lago,Andrea Lombardi Phys. Chem. Chem. Phys. 2020 22 25918
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